Amino-chroman-3-yl-acetic acid
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Overview
Description
Amino-chroman-3-yl-acetic acid is a compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .
Scientific Research Applications
Amino-chroman-3-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chromone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties, coumarins are structurally related to chromans.
Indole derivatives: These compounds are widely studied for their pharmacological activities and share some structural similarities with chromans.
Uniqueness
Amino-chroman-3-yl-acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14) |
InChI Key |
ZCNPCZAZVQYJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(C(=O)O)N |
Origin of Product |
United States |
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